molecular formula C12H19N3OS B2801829 3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole CAS No. 2415553-30-7

3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole

Cat. No.: B2801829
CAS No.: 2415553-30-7
M. Wt: 253.36
InChI Key: MOAGVMSLYUMKLS-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted thiadiazole derivatives with new functional groups.

Scientific Research Applications

3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-thiadiazole
  • **3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-oxadiazole
  • **3-(2-Methoxyethyl)-5-{octahydrocyclopenta[c]pyrrol-2-yl}-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its thiadiazole ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-16-6-5-11-13-12(17-14-11)15-7-9-3-2-4-10(9)8-15/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAGVMSLYUMKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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